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Compound of Interest

Compound Name: Adipic acid monoethyl ester

Cat. No.: B1208492 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of adipic acid monoethyl ester and

its derivatives, offering valuable data for identification, characterization, and quality control in

research and development settings. The following sections present quantitative spectroscopic

data, detailed experimental protocols, and a workflow for spectroscopic analysis.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for adipic acid monoethyl ester
and its common derivatives, monomethyl adipate and diethyl adipate. This data is essential for

distinguishing between these closely related compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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4.12 - 2.36 2.29 1.65 1.25 ~11-12
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Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
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Compound
O-H Stretch
(Carboxylic
Acid)

C-H Stretch
(Alkyl)

C=O
Stretch
(Ester)

C=O
Stretch
(Carboxylic
Acid)

C-O Stretch
(Ester)

Adipic Acid

Monoethyl

Ester

3300-2500

(broad)
2950-2850 ~1735 ~1710 ~1240, ~1170

Monomethyl

Adipate

3300-2500

(broad)
2950-2850 ~1740 ~1710 ~1200, ~1170

Diethyl

Adipate
- 2980-2870 ~1735 - ~1240, ~1170

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Compound
Molecular Ion
[M]⁺

[M-OR]⁺ [M-COOR]⁺
Other Key
Fragments

Adipic Acid

Monoethyl Ester
174 129 101

145 ([M-C₂H₅]⁺),

128 ([M-

C₂H₅OH]⁺)

Monomethyl

Adipate
160 129 101

129 ([M-

OCH₃]⁺), 128

([M-CH₃OH]⁺)

Diethyl Adipate 202 157 129

173 ([M-C₂H₅]⁺),

156 ([M-

C₂H₅OH]⁺)

Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The

following are representative protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Accurately weigh 5-10 mg of the ester sample into a clean, dry vial.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve

the sample completely.

For quantitative analysis, a known amount of an internal standard can be added.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: 400 MHz NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Standard single-pulse sequence

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: -2 to 12 ppm

Reference: Tetramethylsilane (TMS) at 0 ppm

¹³C NMR Spectroscopy:

Instrument: 100 MHz NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Proton-decoupled pulse sequence
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Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: -10 to 200 ppm

Reference: CDCl₃ at 77.16 ppm

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy
Sample Preparation and Analysis:

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g.,

isopropanol) and allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of the liquid ester sample directly onto the center of the ATR crystal.

Acquire the sample spectrum.

After analysis, clean the crystal thoroughly.

Instrument Parameters:

Spectrometer: FTIR spectrometer with a diamond ATR accessory

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Apodization: Happ-Genzel

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
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Prepare a dilute solution of the ester sample (e.g., 1 mg/mL) in a volatile organic solvent

such as dichloromethane or ethyl acetate.

For dicarboxylic acids, derivatization to their more volatile ester or silyl derivatives is often

necessary before GC-MS analysis.[1][2][3][4]

Instrumental Conditions:

Gas Chromatograph:

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar

column.[1]

Injector Temperature: 250 °C[1]

Injection Mode: Splitless[1]

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at

10 °C/min to 280 °C, and hold for 5 minutes.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C[5]

Quadrupole Temperature: 150 °C[5]

Scan Range: m/z 40-400

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the comprehensive spectroscopic

analysis of adipic acid monoethyl ester and its derivatives. This systematic approach ensures

thorough characterization of the compounds.
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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